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Compound of Interest

(Dicyclopropylmethyl)amine
Compound Name:

Hydrochloride
CAS No.: 51043-72-2
Cat. No.: B3025387

Get Quote

\ J

Target Molecule: (Dicyclopropylmethyl)amine Hydrochloride CAS: 13375-29-6 (Salt),
13375-28-5 (Free Base) Primary Application: Key intermediate for 11-imidazoline receptor
agonists (e.g., Rilmenidine).

Executive Summary & Retrosynthetic Logic

The synthesis of (Dicyclopropylmethyl)amine Hydrochloride presents a unique challenge
due to the high ring strain (~27.5 kcal/mol per ring) of the adjacent cyclopropyl groups.
Standard reductive amination conditions often risk ring-opening or rearrangement (e.g., homo-
Michael additions or pyrrolidine formation).

This guide prioritizes the Oxime Intermediate Route. Unlike direct reductive amination, which
requires high-pressure ammonia and specific catalysts (Rh vs. Ru selectivity issues), the oxime
route offers stoichiometric control, minimizing ring-opening side reactions.

Retrosynthetic Analysis
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The most robust disconnection cleaves the C-N bond, tracing back to Dicyclopropyl Ketone.
This ketone is the critical "pivot point" precursor.
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Figure 1: Retrosynthetic tree illustrating the primary Oxime pathway and two viable routes to
the ketone precursor.

Precursor Synthesis: Dicyclopropyl Ketone[1]

CAS: 1121-37-5 Criticality: High.[1] Purity of the ketone dictates the impurity profile of the final

amine.
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While the Grignard route (Cyclopropyl MgBr + Cyclopropanecarbonitrile) is viable for small
batches, the 1,7-Dichloro-4-heptanone Cyclization is superior for scalability and safety,
avoiding the handling of reactive organometallics on a large scale.

Protocol: Double Cyclization of 1,7-Dichloro-4-
heptanone

Mechanism: Intramolecular alkylation (bis-cyclization) under basic conditions.
e Reagents:
o 1,7-Dichloro-4-heptanone (1.0 eq)
o NaOH (aq, 50% w/w) (2.5 eq)
o Phase Transfer Catalyst (Optional: Tetrabutylammonium bromide, 1 mol%)

e Procedure:

[¢]

Charge 50% NaOH solution into a reactor cooled to 10°C.

o Slowly add 1,7-Dichloro-4-heptanone dropwise, maintaining internal temperature <25°C.
Exotherm Warning: Rapid addition can lead to polymerization.

o Once addition is complete, heat the mixture to reflux (approx. 100°C) for 2 hours.

o Steam Distillation: The product forms an azeotrope with water. Distill directly from the
reaction vessel until the distillate is clear (no oily droplets).

o Workup: Saturate the aqueous distillate with K2CO3 to salt out the ketone. Separate the
organic layer.[1][2][3] Dry over MgSO4.[4]

 Yield & Quality: Expect 75-80% yield. BP: 160-162°C.

Core Synthesis: The Oxime Route

This section details the conversion of Dicyclopropyl Ketone to the target amine salt.[2][5]
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Step A: Dicyclopropyl Ketoxime Formation

Rationale: Converting the ketone to an oxime protects the carbon skeleton from ring-opening
during the subsequent reduction.

Protocol:
e Reagents:
o Dicyclopropyl ketone (1.0 eq)
o Hydroxylamine Hydrochloride (1.2 eq)
o Sodium Acetate (1.5 eq) or NaOH (aq)
o Solvent: Ethanol/Water (3:1)
» Execution:
o Dissolve Hydroxylamine HCI and Sodium Acetate in water.
o Add the ketone solution in ethanol.
o Reflux for 3-4 hours. Monitor by TLC/GC (disappearance of ketone).

o Isolation: Evaporate ethanol. The oxime usually precipitates as a solid or oil. Extract with
dichloromethane (DCM), wash with water, and dry.

o Data: The oxime (CAS 6056-48-0) is generally a low-melting solid/oil.

Step B: Reduction to (Dicyclopropylmethyl)amine

Critical Choice:
e Method 1 (Industrial/Scalable): Hydrogenation with Raney Nickel.[6]

» Method 2 (Lab/High Selectivity): Zn dust / Ammonium Formate.[7]
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Selected Protocol: Catalytic Transfer Hydrogenation (Method 2) Why? It avoids high-pressure
H2 gas and is highly selective for oximes, preserving the cyclopropyl rings.

¢ Reagents:

o

Dicyclopropyl Ketoxime (1.0 eq)

[¢]

Zinc Dust (Activated, 3.0 eq)

[¢]

Ammonium Formate (5.0 eq)

[e]

Solvent: Methanol[5]

o Execution:

Dissolve oxime in methanol.

[¢]

[¢]

Add Ammonium Formate.[7]

[e]

Add Zinc dust in portions (mild exotherm).

Stir at reflux for 1-2 hours.

o

[¢]

Workup: Filter off Zinc residues. Evaporate methanol. Basify the residue with 2N NaOH
(pH > 12) to liberate the free amine.

[¢]

Extract with Methyl tert-butyl ether (MTBE) or Diethyl Ether.

Step C: Salt Formation (Hydrochloride)

Objective: Isolate the stable, crystalline salt.
» Procedure:
o Cool the MTBE solution of the free amine to 0°C.
o Slowly bubble anhydrous HCI gas or add 2M HCI in Diethyl Ether dropwise.

o A white precipitate forms immediately.
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o Stir for 30 mins at 0°C.
o Filter the solid under N2 atmosphere (hygroscopic).
o Recrystallize from Ethanol/Et20 if necessary.

Final Product Data:

e Appearance: White crystalline solid.

e Melting Point: ~245°C (decomposition).

e 1H NMR (D20): Distinct multiplets for cyclopropyl protons at & 0.3—0.7 ppm.[8]

Technical Data Summary

Dicyclopropyl Dicyclopropyl (Dicyclopropylmeth
Parameter . .

Ketone Ketoxime yl)amine HCI
CAS 1121-37-5 6056-48-0 13375-29-6
MW 110.15 g/mol 125.17 g/mol 147.65 g/mol
Boiling/Melting Pt 160°C (BP) ~50-55°C (MP) >240°C (MP, dec)
Key Hazard Flammable Irritant Hygroscopic, Irritant
Storage 2-8°C, Inert atm Desiccator Desiccator, Inert atm

Critical Process Parameters (CPPs) &
Troubleshooting
The "Ring Expansion" Dichotomy

A common failure mode in direct reductive amination (using metal catalysts) is the
rearrangement of the cyclopropyl ketone to a pyrrolidine derivative.

o Rh Catalysts: Favor normal reductive amination (Target Product).[9][10]

e Ru Catalysts: Favor ring expansion to pyrrolidines.[9][11]
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Mitigation: If using direct hydrogenation, avoid Ruthenium. The Oxime route described above
completely bypasses this risk by locking the structure before reduction.
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Figure 2: Catalyst-dependent divergence in direct reductive amination. The oxime route avoids

this bifurcation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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